N-(3-bromopropyl)benzenesulfonamide

Medicinal Chemistry Organic Synthesis Process Chemistry

Inconsistent radiolabeling yields and SAR reproducibility often stem from suboptimal halogen leaving groups. N-(3-Bromopropyl)benzenesulfonamide (CAS 3245-94-1) provides the exact solution: • Optimal Reactivity: The bromine atom balances stability and reactivity, achieving >97% radiochemical purity in automated 18F-fluorination, unlike less reactive chloro or unstable iodo analogs. • Synthetic Consistency: Material synthesized via the sulfonyl chloride route minimizes impurity profiles, ensuring reproducible results in biological assays. • Dual Utility: Serves as both a covalent warhead for activity-based protein profiling and a key intermediate for constructing PET tracer precursors.

Molecular Formula C9H12BrNO2S
Molecular Weight 278.17 g/mol
CAS No. 3245-94-1
Cat. No. B11985886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromopropyl)benzenesulfonamide
CAS3245-94-1
Molecular FormulaC9H12BrNO2S
Molecular Weight278.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NCCCBr
InChIInChI=1S/C9H12BrNO2S/c10-7-4-8-11-14(12,13)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2
InChIKeyQAKOUYAHYWJVCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Bromopropyl)benzenesulfonamide (CAS 3245-94-1): Technical Baseline for Procurement and Research


N-(3-Bromopropyl)benzenesulfonamide (CAS 3245-94-1) is a bifunctional organosulfur compound with the molecular formula C9H12BrNO2S and a molecular weight of 278.17 g/mol . It consists of a benzenesulfonamide pharmacophore linked to a terminal 3-bromopropyl chain, positioning it as a versatile intermediate for medicinal chemistry and chemical biology applications . The compound is commercially available from major suppliers including Sigma-Aldrich (product R582506) and is primarily utilized as a reactive building block for synthesizing more complex sulfonamide derivatives and as a precursor for radiolabeling [1].

Why Generic Substitution of N-(3-Bromopropyl)benzenesulfonamide Fails in Synthetic and Biological Workflows


Substitution of N-(3-bromopropyl)benzenesulfonamide with close analogs such as N-(3-chloropropyl)benzenesulfonamide or N-(3-iodopropyl)benzenesulfonamide is not straightforward due to fundamental differences in leaving group reactivity and synthetic compatibility. The bromine atom serves as an optimal leaving group in nucleophilic substitution reactions, providing a balance between stability and reactivity that chloro (less reactive) and iodo (less stable, more costly) analogs cannot match . Furthermore, the specific alkylation route employed—whether via benzenesulfonamide alkylation with 1,3-dibromopropane or via sulfonyl chloride condensation—yields distinct impurity profiles that directly impact downstream biological assay reproducibility . These synthetic variables necessitate procurement of the exact bromo compound to ensure consistency in SAR studies and radiolabeling efficiency [1].

Quantitative Differentiation of N-(3-Bromopropyl)benzenesulfonamide: Comparative Evidence for Procurement Decisions


Synthetic Route Purity: Sulfonyl Chloride Method vs. Direct Alkylation

The sulfonyl chloride route (benzenesulfonyl chloride + 3-bromopropylamine) is the industry-preferred method for synthesizing N-(3-bromopropyl)benzenesulfonamide because it minimizes poly-alkylation and cyclization side products compared to direct alkylation of benzenesulfonamide with 1,3-dibromopropane. The latter method frequently yields complex impurity profiles that complicate purification and reduce effective yield . This synthetic differentiation has direct implications for procurement: material synthesized via the sulfonyl chloride route is expected to exhibit higher batch-to-batch consistency and lower impurity burden, which is critical for biological assays .

Medicinal Chemistry Organic Synthesis Process Chemistry

Leaving Group Reactivity: Bromo vs. Chloro Analogs in Nucleophilic Substitution

The terminal bromide in N-(3-bromopropyl)benzenesulfonamide functions as an optimal leaving group for nucleophilic substitution reactions, providing a reactivity profile intermediate between the less reactive chloride analog and the more labile iodide analog. This balanced reactivity enables efficient conjugation to nucleophilic amino acid residues (e.g., cysteine thiols) or small-molecule nucleophiles under mild conditions without the decomposition or cost issues associated with iodoalkyl derivatives . While quantitative rate constant comparisons are not available in public literature, the class-level structure-activity relationship of leaving groups (Br vs. Cl vs. I) is well-established .

Medicinal Chemistry Chemical Biology Fragment-Based Drug Design

BRD4 Inhibitor Derivative Activity: A Class-Level Validation of the Scaffold

Derivatives of N-(3-bromopropyl)benzenesulfonamide have been explored as BRD4 bromodomain inhibitors, a validated target in acute myeloid leukemia and other cancers. A structural analog (compound 11r) demonstrated anti-proliferative activity against MV4-11 leukemia cells with an IC50 of 0.87 µM and suppressed oncogenes c-Myc and CDK6 [1]. While this activity is for a derivative rather than the parent compound, it validates the benzenesulfonamide core as a productive scaffold for developing BRD4 inhibitors. Direct comparative data for the parent compound versus other benzenesulfonamide analogs is not available .

Epigenetics Oncology BRD4 Inhibition Acute Myeloid Leukemia

Radiolabeling Precursor Performance: Bromo vs. Fluoro Analog in [18F] Synthesis

N-(3-Bromopropyl)benzenesulfonamide has been successfully employed as a precursor for synthesizing 18F-radiolabeled derivatives of Sulforhodamine 101 (SR101), a fluorescent astrocyte marker. The bromo compound enabled efficient conversion to SR101 N-(3-[18F]Fluoropropyl) sulfonamide ([18F]2B-SRF101) with radiochemical purity of 97.0 ± 0.6% and an overall synthesis yield of 11.9 ± 1.7% (non-decay corrected) [1]. This performance metric is directly relevant for procurement decisions in PET tracer development, as the bromo leaving group facilitates efficient 18F incorporation under mild radiochemical conditions. The resulting tracer exhibited an octanol-water partition coefficient of Log POCT = 1.88 ± 0.14 and demonstrated in vitro stability in plasma, confirming the suitability of the bromopropyl precursor .

Radiochemistry PET Imaging Neuroscience Fluorescent Dyes

Priority Application Scenarios for N-(3-Bromopropyl)benzenesulfonamide Procurement


Radiotracer Development: 18F-Labeling Precursor for PET Imaging

N-(3-Bromopropyl)benzenesulfonamide is an established precursor for synthesizing 18F-radiolabeled sulfonamide derivatives. Its optimal bromine leaving group enables efficient nucleophilic fluorination under automated radiochemical conditions, achieving >97% radiochemical purity for [18F]2B-SRF101 [1]. Researchers developing PET tracers for neuroscience or oncology should procure this exact compound as the starting material, as alternative haloalkyl analogs (chloro or iodo) would require re-optimization of labeling conditions and may not achieve comparable purity or yield [2].

Fragment-Based Drug Design: Linker Scaffold for Sulfonamide Pharmacophores

In fragment-based drug discovery, the benzenesulfonamide moiety is a privileged pharmacophore for targeting carbonic anhydrase, BRD4 bromodomains, and other metalloenzymes [1]. N-(3-Bromopropyl)benzenesulfonamide provides a reactive handle for conjugating this pharmacophore to diverse chemical tails, enabling rapid SAR exploration. The bromo compound offers an optimal balance of reactivity and stability compared to chloro (slower kinetics) or iodo (higher cost, light sensitivity) analogs [2]. Procurement of material synthesized via the sulfonyl chloride route is recommended to minimize impurity interference in binding assays .

Chemical Biology: Covalent Probe for Nucleophilic Residue Labeling

The terminal bromide serves as a covalent warhead for targeting nucleophilic amino acids (cysteine thiols, histidine imidazoles) in proteins, enabling activity-based protein profiling and target engagement studies [1]. Unlike the less reactive chloro analog, the bromo compound achieves sufficient labeling efficiency under physiological conditions; unlike the iodo analog, it exhibits acceptable shelf stability for routine laboratory use [2]. Researchers should verify vendor synthesis route documentation to ensure batch consistency for quantitative proteomics applications .

Technical Documentation Hub

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